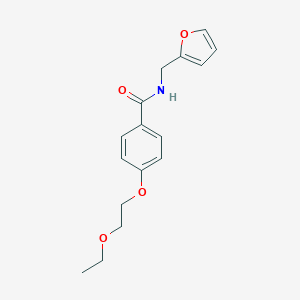![molecular formula C14H11ClN2O2 B269444 3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)
3-[(4-Chlorobenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chlorobenzoyl)amino]benzamide, also known as CB-30865, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CB-30865 is a small molecule inhibitor that has been shown to have a high affinity for the protein kinase CK2, which is involved in many cellular processes.
Mechanism of Action
3-[(4-Chlorobenzoyl)amino]benzamide works by binding to the ATP-binding site of the protein kinase CK2, preventing the kinase from phosphorylating its substrates. This leads to a decrease in the activity of CK2 and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of CK2 activity, decreased cancer cell proliferation, and increased apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(4-Chlorobenzoyl)amino]benzamide is its high affinity for CK2, which allows for effective inhibition of the kinase at low concentrations. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a potential candidate for in vivo studies. However, one limitation of this compound is its specificity for CK2, which may limit its potential applications in other areas of research.
Future Directions
There are several potential future directions for research involving 3-[(4-Chlorobenzoyl)amino]benzamide. One area of interest is the development of this compound analogs with improved specificity for CK2 or other kinases. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility. Finally, this compound may have potential applications in combination therapy with other cancer treatments, and further studies are needed to explore this possibility.
Synthesis Methods
The synthesis of 3-[(4-Chlorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid to form 3-(4-chlorobenzoyl)aminobenzoic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoacetophenone to form the final product, this compound.
Scientific Research Applications
3-[(4-Chlorobenzoyl)amino]benzamide has been extensively studied for its potential applications in cancer research. The protein kinase CK2 is overexpressed in many types of cancer, and this compound has been shown to inhibit CK2 activity, leading to decreased cancer cell proliferation and increased apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
Molecular Formula |
C14H11ClN2O2 |
|---|---|
Molecular Weight |
274.7 g/mol |
IUPAC Name |
3-[(4-chlorobenzoyl)amino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-6-4-9(5-7-11)14(19)17-12-3-1-2-10(8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19) |
InChI Key |
VIKVUQNKYZYPCG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-ethoxyethoxy)phenyl]-4-fluorobenzamide](/img/structure/B269362.png)
![N-[3-(allyloxy)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269363.png)
![1-[4-(2-Ethoxyethoxy)benzoyl]indoline](/img/structure/B269370.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269371.png)
![4-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269372.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269373.png)
![2-fluoro-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269374.png)
![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenylacetamide](/img/structure/B269377.png)


![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)
